molecular formula C12H14BrN B8605168 N,N-diallyl-4-bromoaniline

N,N-diallyl-4-bromoaniline

Cat. No.: B8605168
M. Wt: 252.15 g/mol
InChI Key: ASCBNTWCZFWIKZ-UHFFFAOYSA-N
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Description

N,N-diallyl-4-bromoaniline is an organic compound that belongs to the class of arylamines It features a benzene ring substituted with a bromine atom at the para position and two allyl groups attached to the nitrogen atom

Preparation Methods

The synthesis of N,N-diallyl-4-bromoaniline typically involves the reaction of 4-bromoaniline with allyl iodide in the presence of a base. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, typically around -78°C, to ensure the formation of the desired product . The reaction mixture is then stirred at room temperature for a few hours before being quenched with water and extracted with an organic solvent like ethyl acetate. The product is purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

N,N-diallyl-4-bromoaniline undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include n-BuLi, THF, and various electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-diallyl-4-bromoaniline has several applications in scientific research, including:

Mechanism of Action

The mechanism by which N,N-diallyl-4-bromoaniline exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and allyl groups influence the reactivity of the benzene ring, making it more susceptible to attack by electrophiles . The nitrogen atom’s lone pair of electrons can also participate in reactions, further enhancing the compound’s reactivity.

Comparison with Similar Compounds

N,N-diallyl-4-bromoaniline can be compared with other similar compounds such as:

The uniqueness of this compound lies in the presence of allyl groups, which provide additional reactivity and potential for further chemical modifications.

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

4-bromo-N,N-bis(prop-2-enyl)aniline

InChI

InChI=1S/C12H14BrN/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h3-8H,1-2,9-10H2

InChI Key

ASCBNTWCZFWIKZ-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 150 g of sodium hydroxide pastilles in 300 ml of water was added at room temperature a solution of 300 ml of benzene, 11.8 g of tetradecyl trimethyl ammonium bromide, 60.2 g of 4-bromoaniline and 60 ml of allyl bromide and the mixture was stirred at room temperature for 87 hours and was then extracted with ethyl acetate. The organic phase was washed with water, dried and evaporated to dryness under reduced pressure. The 89 g of oil residue was chromatographed over silica gel and eluted with cyclohexane to obtain 81.7 g of N,N-diallyl-4-bromoaniline in the form of a yellow liquid boiling at 105° C. at 0.1 mm Hg.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
60.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
catalyst
Reaction Step One

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